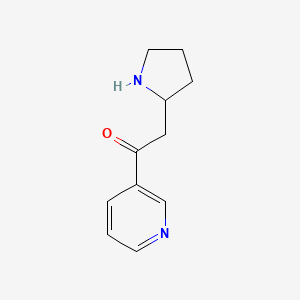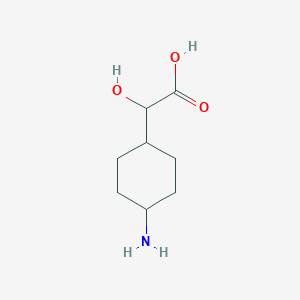
2-(4-Aminocyclohexyl)-2-hydroxyacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Aminocyclohexyl)-2-hydroxyacetic acid is an organic compound that features a cyclohexane ring substituted with an amino group and a hydroxyacetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Aminocyclohexyl)-2-hydroxyacetic acid typically involves the use of 1,4-cyclohexanedione as a starting material. The process includes several steps such as the Wittig reaction, condensation reaction, and catalytic hydrogenation . These reactions are carried out under mild conditions to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and minimize costs. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for pharmaceutical applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Aminocyclohexyl)-2-hydroxyacetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, often using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions include various substituted derivatives of this compound, which can be further utilized in the synthesis of complex organic molecules .
Applications De Recherche Scientifique
2-(4-Aminocyclohexyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic compounds.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals
Mécanisme D'action
The mechanism of action of 2-(4-Aminocyclohexyl)-2-hydroxyacetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biochemical pathways by binding to these targets, thereby influencing cellular processes. For example, it may act as an agonist or antagonist at certain receptor sites, leading to changes in signal transduction pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Aminocyclohexyl)acetic acid
- 2-(4-Aminocyclohexyl)ethyl acetate
- 4-Aminocyclohexylacetic acid
Uniqueness
2-(4-Aminocyclohexyl)-2-hydroxyacetic acid is unique due to the presence of both an amino group and a hydroxyacetic acid moiety on the cyclohexane ring. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in organic synthesis and pharmaceutical development .
Propriétés
Numéro CAS |
1421601-18-4 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
2-(4-aminocyclohexyl)-2-hydroxyacetic acid |
InChI |
InChI=1S/C8H15NO3/c9-6-3-1-5(2-4-6)7(10)8(11)12/h5-7,10H,1-4,9H2,(H,11,12) |
Clé InChI |
KRRUUYXNNLFPFV-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CCC1C(C(=O)O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



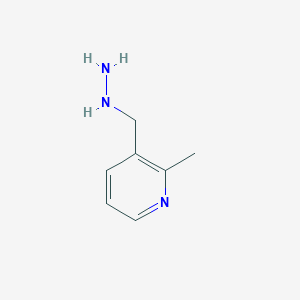
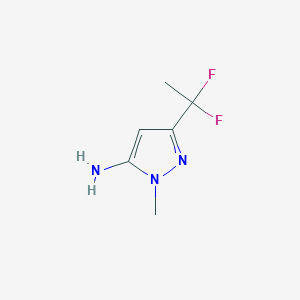
![{3-[2-(Azepan-1-yl)ethoxy]phenyl}boronic acid](/img/structure/B13083541.png)
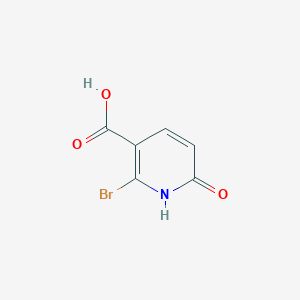


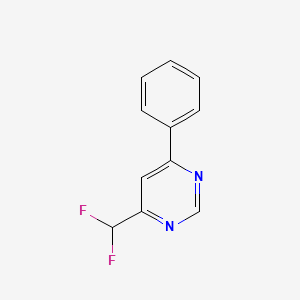
![N-[(2S)-2-[acetyl(cyclopropyl)amino]cyclohexyl]-2-amino-3-methylbutanamide](/img/structure/B13083576.png)


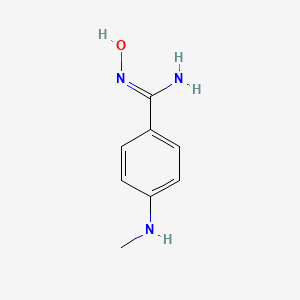
![3-Iodo-2,6,7-trimethyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13083596.png)
